molecular formula C23H21FN2O4 B7552074 N-[2-(3-fluorophenyl)-2-hydroxyethyl]-2-[(4-methoxybenzoyl)amino]benzamide

N-[2-(3-fluorophenyl)-2-hydroxyethyl]-2-[(4-methoxybenzoyl)amino]benzamide

Cat. No. B7552074
M. Wt: 408.4 g/mol
InChI Key: YVPBPQTYBLVUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-fluorophenyl)-2-hydroxyethyl]-2-[(4-methoxybenzoyl)amino]benzamide, commonly known as FL118, is a small molecule drug that has been developed for the treatment of various types of cancer. The drug has been shown to have potent anticancer activity in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

The mechanism of action of FL118 is not fully understood. However, it has been shown to inhibit the activity of multiple targets involved in cancer cell survival and proliferation. FL118 has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. FL118 has also been shown to inhibit the activity of Bcl-2, a protein that promotes cell survival, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FL118 has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the formation of new blood vessels, which are necessary for tumor growth. FL118 has also been shown to inhibit the migration and invasion of cancer cells, which are necessary for metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of FL118 is its potent anticancer activity against a wide range of cancer types. FL118 has also been shown to be effective against cancer cells that are resistant to other chemotherapy drugs. However, one limitation of FL118 is its low solubility, which can make it difficult to administer in clinical settings.

Future Directions

There are several future directions for the development of FL118. One direction is to optimize the synthesis method to improve the yield and purity of the drug. Another direction is to further investigate the mechanism of action of FL118 to better understand how it inhibits cancer cell survival and proliferation. Additionally, future studies could investigate the potential of FL118 in combination with other chemotherapy drugs to enhance its anticancer activity. Finally, clinical trials are needed to evaluate the safety and efficacy of FL118 in humans.

Synthesis Methods

The synthesis of FL118 involves a multi-step process that includes the reaction of 3-fluoroacetophenone with ethylene glycol to form 2-(3-fluorophenyl)-2-hydroxyethyl ketone. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, FL118.

Scientific Research Applications

FL118 has been extensively studied in preclinical models of cancer. It has been shown to have potent anticancer activity against a wide range of cancer types, including breast, lung, colon, and pancreatic cancer. FL118 has also been shown to be effective against cancer cells that are resistant to other chemotherapy drugs. In addition, FL118 has been shown to have a synergistic effect when used in combination with other chemotherapy drugs.

properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-hydroxyethyl]-2-[(4-methoxybenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4/c1-30-18-11-9-15(10-12-18)22(28)26-20-8-3-2-7-19(20)23(29)25-14-21(27)16-5-4-6-17(24)13-16/h2-13,21,27H,14H2,1H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPBPQTYBLVUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC(C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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